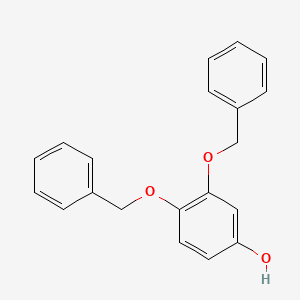

3,4-Bis(benzyloxy)phenol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3,4-Bis(benzyloxy)phenol: is an organic compound with the molecular formula C20H18O3 . It is characterized by the presence of two benzyloxy groups attached to the 3 and 4 positions of a phenol ring. This compound is used in various chemical reactions and has applications in different scientific fields .

作用機序

Target of Action

It is known that similar compounds, such as monobenzone, target melanocytes in the skin

Mode of Action

It is proposed that it may function similarly to monobenzone, which increases the excretion of melanin from melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .

Biochemical Pathways

It is known that phenolic compounds, which include 3,4-bis(benzyloxy)phenol, are produced under various biotic and abiotic stresses and play key roles in alleviating these stresses . They regulate hormonal regulation, improve photosynthetic activity, and contribute to nutrient mineralization .

Pharmacokinetics

It is known that the compound is a solid at room temperature

Result of Action

It has been suggested that this compound may have antimycobacterial effects, potentially triggering phagosome-lysosome fusion through a ros-dependent intracellular ca2+ pathway in thp-1 cells .

Action Environment

It is known that the compound is stable when sealed in a dry environment at room temperature

生化学分析

Biochemical Properties

It is known that phenolic compounds, which include 3,4-Bis(benzyloxy)phenol, can interact with various enzymes, proteins, and other biomolecules

Cellular Effects

Phenolic compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

Phenolic compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature .

Metabolic Pathways

Phenolic compounds are involved in various metabolic pathways, interacting with enzymes and cofactors

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Bis(benzyloxy)phenol typically involves the reaction of 3,4-dihydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale organic synthesis techniques. These methods often use automated reactors and continuous flow systems to ensure high yield and purity .

化学反応の分析

Types of Reactions: 3,4-Bis(benzyloxy)phenol undergoes various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The compound can be reduced to form hydroquinones.

Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Various substituted phenols depending on the nucleophile used.

科学的研究の応用

Organic Synthesis

3,4-Bis(benzyloxy)phenol serves as an important intermediate in organic synthesis. The benzyloxy groups can be selectively removed or modified to create new functional groups, making it a versatile building block for synthesizing various organic compounds. This property is particularly valuable in pharmaceuticals and materials science.

Tyrosinase Inhibition

One of the notable biological activities of this compound is its role as a tyrosinase inhibitor . Tyrosinase is a key enzyme involved in melanin production. By inhibiting this enzyme, the compound can potentially reduce melanin formation, making it useful for studying melanin biosynthesis regulation and developing skin-whitening agents .

Modulation of Cytochrome P450 Enzymes

Research indicates that this compound inhibits various cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6). This inhibition suggests its potential applications in drug metabolism studies and the development of therapeutic agents targeting these enzymes.

Case Study 1: Tyrosinase Inhibition

A study investigated the effects of this compound on tyrosinase activity. Results indicated that the compound significantly inhibited tyrosinase in vitro, leading to reduced melanin production in cultured melanocytes. This finding supports its potential application in cosmetic formulations aimed at skin lightening.

Case Study 2: Drug Metabolism

In another study focusing on drug metabolism, researchers evaluated the interaction of this compound with cytochrome P450 enzymes. The compound demonstrated significant inhibitory effects on several isoforms, suggesting that it could alter the metabolism of co-administered drugs. This property highlights its importance in pharmacological research and drug development .

Data Table: Summary of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Organic Synthesis | Intermediate for complex organic molecules | Versatile building block for pharmaceuticals |

| Tyrosinase Inhibition | Potential skin-whitening agent | Significant inhibition of melanin production |

| Drug Metabolism | Modulator of cytochrome P450 enzymes | Alters metabolism pathways; potential drug interactions |

類似化合物との比較

4-(Benzyloxy)phenol: Similar structure but with only one benzyloxy group.

2-(Benzyloxy)phenol: Another similar compound with the benzyloxy group at the 2 position.

Hydroquinone: Lacks the benzyloxy groups but has similar phenolic properties.

Uniqueness: 3,4-Bis(benzyloxy)phenol is unique due to the presence of two benzyloxy groups, which significantly influence its chemical reactivity and physical properties. This dual substitution pattern allows for more diverse chemical transformations and applications compared to its mono-substituted counterparts .

生物活性

3,4-Bis(benzyloxy)phenol is an organic compound characterized by the presence of two benzyloxy groups attached to a phenolic structure. This compound has garnered attention due to its potential biological activities, including anticancer properties, enzyme inhibition, and interactions with various biomolecules. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound is identified by its chemical formula C15H14O3 and has a molecular weight of 246.27 g/mol. The structure features two benzyloxy substituents that may influence its biological interactions and pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. The benzyloxy groups can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.

- Receptor Binding : It can bind to receptors that modulate cellular signaling pathways.

- Antioxidant Activity : The phenolic structure may confer antioxidant properties, protecting cells from oxidative stress.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | 25.0 ± 2.5 | |

| Related benzofuran derivative | HCC (hepatocellular carcinoma) | 0.874 |

Enzyme Inhibition

The compound has been evaluated for its potential to inhibit specific enzymes associated with cancer metabolism. For example, it has been noted that related compounds can effectively inhibit the activity of ribosomal S6 kinase (RSK), which is implicated in cancer cell growth.

Case Studies

- Hepatocellular Carcinoma Study : A study on a related compound demonstrated that it functions as a Pin1 inhibitor, leading to reduced proliferation in HCC cells through modulation of microRNA expression. This highlights the potential therapeutic application of similar compounds in oncology .

- Antioxidant Activity : Another study explored the antioxidant properties of phenolic compounds similar to this compound, revealing their ability to scavenge free radicals and reduce oxidative stress markers in vitro .

特性

IUPAC Name |

3,4-bis(phenylmethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O3/c21-18-11-12-19(22-14-16-7-3-1-4-8-16)20(13-18)23-15-17-9-5-2-6-10-17/h1-13,21H,14-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZYWERULTIYXBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2)O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。